molecular formula C17H14N4O B2695349 N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide CAS No. 1903590-02-2

N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide

Cat. No.: B2695349
CAS No.: 1903590-02-2
M. Wt: 290.326
InChI Key: XHXRMSOFCINRKL-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their significant roles in various chemical and biological processes due to their unique structural properties. The presence of bipyridine moieties in the structure allows for strong coordination with metal centers, making them valuable in fields such as catalysis, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide typically involves the coupling of bipyridine derivatives with pyridine carboxamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated pyridine carboxamide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, alternative methods such as electrochemical synthesis and the use of heterogeneous catalysts are being explored to improve the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine amines. Substitution reactions can lead to various functionalized bipyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide is unique due to its specific structural arrangement, which allows for versatile coordination with metal ions and a wide range of chemical reactivity. Its ability to act as both a ligand and a functional molecule in various applications sets it apart from other bipyridine derivatives .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-6-2-8-19-11-15)21-12-14-5-3-9-20-16(14)13-4-1-7-18-10-13/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXRMSOFCINRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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